molecular formula C15H10ClNO2 B4941799 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one

6-amino-2-(2-chlorophenyl)-4H-chromen-4-one

Cat. No. B4941799
M. Wt: 271.70 g/mol
InChI Key: VOPVWCAVZVULBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-(2-chlorophenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as flavone acetic acid (FAA) and has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

The exact mechanism of action of 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one is not fully understood. However, it is believed that 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one works by inhibiting the production of angiogenic factors, which are proteins that promote the growth of blood vessels. By inhibiting angiogenesis, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one can prevent the growth and spread of cancer cells. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been shown to activate immune cells, such as natural killer cells and T cells, which can directly attack cancer cells.
Biochemical and Physiological Effects:
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one can also inhibit the expression of genes that are involved in cancer cell survival and proliferation. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been shown to enhance the production of cytokines, which are proteins that regulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been extensively studied, and its potential use in cancer treatment is well-established. However, one limitation of using 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one in lab experiments is that its mechanism of action is not fully understood. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of future directions for research on 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one. One area of research is the development of combination therapies that include 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one. Another area of research is the investigation of 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one's potential use in immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one and to determine its safety and efficacy in humans.

Synthesis Methods

6-amino-2-(2-chlorophenyl)-4H-chromen-4-one can be synthesized by the condensation of 2-chlorobenzaldehyde and 4-hydroxycoumarin in the presence of ammonium acetate. The resulting product is then reduced with sodium borohydride to obtain 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one. This method is relatively simple and yields a high purity product.

Scientific Research Applications

6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been investigated for its potential use in immunotherapy, as it can stimulate the immune system to attack cancer cells.

properties

IUPAC Name

6-amino-2-(2-chlorophenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPVWCAVZVULBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-(2-chlorophenyl)-4H-chromen-4-one

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